N-(3-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide
Description
N-(3-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide is a synthetic small molecule characterized by a 4-oxo-1,4-dihydroquinoline backbone substituted with an ethyl group at position 1, a methyl group at position 2, and a carboxamide-linked 3-acetylphenyl moiety at position 4. This compound’s acetylphenyl substituent introduces a ketone functional group, which may influence solubility, metabolic stability, and target binding affinity compared to simpler aromatic substituents.
Properties
Molecular Formula |
C21H20N2O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-1-ethyl-2-methyl-4-oxoquinoline-6-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c1-4-23-13(2)10-20(25)18-12-16(8-9-19(18)23)21(26)22-17-7-5-6-15(11-17)14(3)24/h5-12H,4H2,1-3H3,(H,22,26) |
InChI Key |
NMTYOACBHATVNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-acetylphenylamine with ethyl acetoacetate under acidic conditions to form an intermediate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
N-(3-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The 4-oxo-1,4-dihydroquinoline carboxamide class includes several structurally related compounds with variations in substituents and side chains. Key analogues and their comparative features are outlined below:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- The adamantyl group in compound 52 enhances lipophilicity and membrane penetration, contributing to its antibacterial potency . In contrast, the 3-acetylphenyl group in the target compound may reduce metabolic degradation due to steric hindrance but could limit solubility.
- Chlorine at position 6 (compound 52 ) or fluoro at position 6 (compound 7f ) improves target binding via halogen bonding, a feature absent in the target compound .
Backbone Modifications: The isoquinoline scaffold in compound 6d exhibits distinct ring strain and electronic properties compared to the dihydroquinoline core, leading to divergent biological targets (e.g., antifungal vs. antibacterial) . Carboxamide vs. Ester Linkages: Carboxamide groups (target compound, 52) generally enhance hydrogen-bonding interactions with enzymes, while esters (compound 6d) may improve bioavailability via hydrolytic activation .
Synthetic Accessibility :
- The target compound’s synthesis likely employs methods similar to those for compound 52 , such as TLC purification with cyclohexane/ethyl acetate and characterization via IR, $ ^1H $ NMR, and LC-MS . However, introducing the acetylphenyl group requires selective acylation steps, which may reduce yield compared to simpler substitutions.
Q & A
Q. Table 1: Synthesis Optimization Parameters
Basic: Which structural features are critical for its biological activity?
Methodological Answer:
The compound’s bioactivity hinges on:
- Quinoline Core : Essential for DNA intercalation or enzyme inhibition (observed in analogous 4-quinolones) .
- 3-Acetylphenyl Group : Enhances lipophilicity and target binding via π-π stacking .
- Ethyl-Methyl Substituents : Influence pharmacokinetics (e.g., metabolic stability) .
Comparative studies with fluorinated or chlorinated analogs suggest that electron-withdrawing groups at position 6 improve antimicrobial potency .
Advanced: How can researchers optimize reaction yields and purity during synthesis?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield .
- Catalyst Screening : Pd/C or Ni catalysts improve cross-coupling efficiency in substitution steps .
- Chromatographic Purification : Use of reverse-phase HPLC with acetonitrile/water gradients resolves co-eluting impurities .
Data Contradiction Note : While reports 70–80% yields for substitution steps, notes variability (50–90%) due to solvent choice. Systematic solvent screening (e.g., DMF vs. THF) is recommended .
Advanced: What strategies address contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HepG2 vs. MCF-7) to confirm IC50 consistency .
- Structural Analog Comparison : Test derivatives lacking the acetylphenyl group to isolate its contribution to activity .
- Target Profiling : Use kinase profiling panels (e.g., 400+ kinases) to identify off-target effects that may explain discrepancies .
Basic: What analytical techniques confirm structural integrity and purity?
Methodological Answer:
Q. Table 2: Analytical Parameters
| Technique | Critical Parameters | Reference |
|---|---|---|
| 1H-NMR | Coupling patterns (e.g., J = 8 Hz) | |
| IR | C=O stretch (1650–1700 cm⁻¹) | |
| X-ray | Crystal lattice packing analysis |
Advanced: What is the hypothesized mechanism of action for this compound?
Methodological Answer:
Based on structural analogs:
- Enzyme Inhibition : Competes with ATP in kinase binding pockets (e.g., Axl kinase inhibition observed in 4-oxoquinoline-3-carboxamides) .
- Receptor Modulation : Binds to G-protein-coupled receptors (GPCRs) via the acetylphenyl moiety, altering downstream signaling .
- DNA Interaction : Intercalation via planar quinoline core, validated by ethidium bromide displacement assays .
Advanced: How do modifications to the quinoline core affect pharmacological properties?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance antibacterial activity but reduce solubility .
- Alkyl Chain Elongation : Increasing ethyl/methyl chain length improves metabolic stability but may increase hepatotoxicity .
- Carboxamide vs. Ester Derivatives : Carboxamides show superior bioavailability in murine models (AUC 2.5× higher) .
Advanced: What in silico methods predict ADMET properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
